2-(Butylamino)ethanol

Descripción

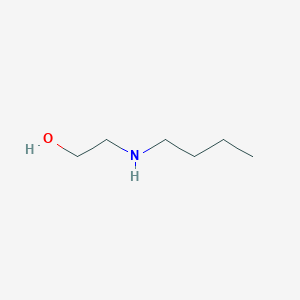

Structure

3D Structure

Propiedades

IUPAC Name |

2-(butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDSTRZHPWMDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059410 | |

| Record name | Ethanol, 2-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanol, 2-(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Butylamino)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-75-1 | |

| Record name | Butylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Butylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylaminoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBO99KPV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butylamino)ethanol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-(Butylamino)ethanol. The information is intended to support researchers, scientists, and professionals in drug development and other chemical industries in their understanding and application of this versatile amino alcohol.

Chemical Identity and Structure

This compound, also known as N-Butylethanolamine, is a secondary amine that also possesses a primary alcohol functional group. This bifunctionality makes it a valuable intermediate in the synthesis of a variety of more complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 111-75-1[1] |

| Molecular Formula | C6H15NO[1] |

| Linear Formula | CH3(CH2)3NHCH2CH2OH |

| Synonyms | N-Butyl-2-hydroxyethylamine, N-Butylethanolamine |

| InChI | InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 |

| InChI Key | LJDSTRZHPWMDPG-UHFFFAOYSA-N |

| SMILES | CCCCNCCO |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical processes.

Table 2: Physical Properties

| Property | Value | Reference |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 198-200 °C | [2] |

| Melting Point | -2.5 °C | |

| Density | 0.891 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.444 | [2] |

| Flash Point | 85 °C (185 °F) | |

| Solubility | Soluble in water, ethanol, and acetone. | |

| pKa | 14.81 ± 0.10 (Predicted) | [3] |

Table 3: Safety and Hazard Information

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. |

| Skin Corrosion (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage. |

| Flammable Liquids (Category 4) | None | H227: Combustible liquid. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in carbon dioxide capture.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of n-butylamine with ethylene oxide. The following protocol is a representative procedure based on established chemical principles for the synthesis of amino alcohols.

Experimental Protocol: Synthesis via Reaction with Ethylene Oxide

-

Reactor Setup: A pressure reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is charged with n-butylamine. The reactor is then sealed and purged with an inert gas, such as nitrogen.

-

Reaction Initiation: The reactor is heated to the desired reaction temperature (e.g., 130-135 °C). Ethylene oxide is then slowly introduced into the reactor, maintaining the pressure below a safe limit (e.g., 0.6 MPa).[4] The reaction is exothermic, and the addition rate of ethylene oxide should be controlled to maintain the desired temperature.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots from the reactor and analyzing them by gas chromatography (GC) to determine the consumption of starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully vented. The crude product mixture, which may contain unreacted n-butylamine, the desired this compound, and the byproduct N-butyldiethanolamine, is then collected.

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure.

Experimental Protocol: Purification by Vacuum Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.

-

Distillation: The crude reaction mixture is placed in the round-bottom flask. The system is evacuated to the desired pressure. The flask is heated, and the different components of the mixture will vaporize and then condense at different temperatures according to their boiling points.

-

Fraction Collection: Fractions are collected based on their boiling points. Unreacted n-butylamine will distill first, followed by the desired this compound. The higher-boiling N-butyldiethanolamine will remain in the distillation flask or distill at a higher temperature. The purity of the collected fractions should be checked by GC analysis.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., SH-Rxi-5Sil-MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating the components.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[5]

-

Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Injection: A small volume of the sample (e.g., 1 µL), diluted in a suitable solvent like dichloromethane or methanol, is injected into the GC.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 30-300). The identity of the peaks can be confirmed by comparing the obtained mass spectra with a reference library.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (CDCl3), in an NMR tube.[6]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group and the ethanolamine moiety.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.[6]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A drop of the liquid sample is placed directly on the ATR crystal of the FTIR spectrometer.[7]

-

Analysis: The infrared spectrum is recorded. The spectrum should show characteristic absorption bands for the O-H and N-H stretching vibrations (typically a broad band in the region of 3300-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.

Application in Carbon Dioxide Capture

This compound is an effective solvent for capturing carbon dioxide. The following protocol describes a method for measuring the CO2 loading capacity of a this compound solution.

Experimental Protocol: Determination of CO2 Loading by Titration

This method is adapted from procedures used for other amine solutions.[8][9]

-

CO2 Absorption: A known volume of a this compound solution (e.g., in water or an organic solvent) is placed in a gas absorption vessel (e.g., a gas washing bottle or a stirred reactor). A gas stream containing a known concentration of CO2 is bubbled through the solution for a specific period.

-

Sample Preparation for Titration: An accurately weighed sample of the CO2-loaded amine solution is dissolved in anhydrous methanol. A few drops of a suitable indicator, such as thymolphthalein, are added.[8]

-

Titration: The solution is titrated with a standardized solution of sodium hydroxide in methanol (methanolic NaOH) until the endpoint is reached (indicated by a color change).[8]

-

Calculation: The CO2 loading, expressed as moles of CO2 per mole of amine, can be calculated from the volume of titrant used, its concentration, and the initial mass and concentration of the amine solution.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the study and application of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of this compound.

Caption: Logical flow for determining the CO2 capture capacity.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 111-75-1 [chemicalbook.com]

- 3. This compound (111-75-1) IR Spectrum [m.chemicalbook.com]

- 4. CN108997148A - The preparation method of the recyclable N butyl diethanol amine applied - Google Patents [patents.google.com]

- 5. phcogj.com [phcogj.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. matec-conferences.org [matec-conferences.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 2-(Butylamino)ethanol: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2-(butylamino)ethanol, a valuable secondary amine alcohol intermediate in various chemical and pharmaceutical applications. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to facilitate its preparation for research and development purposes.

Introduction

This compound, also known as N-butylethanolamine, is a secondary amine featuring a primary alcohol functional group. Its bifunctional nature makes it a versatile building block in organic synthesis. It finds applications in the preparation of pharmaceuticals, dyes, and surfactants. This guide details the two most common and practical laboratory methods for its synthesis: the reaction of n-butylamine with ethylene oxide and the alkylation of n-butylamine with 2-chloroethanol.

Synthetic Pathways

The laboratory preparation of this compound can be efficiently achieved through two primary pathways. The choice of method may depend on the availability of starting materials, safety considerations, and desired scale.

Pathway A: Reaction of n-Butylamine with Ethylene Oxide. This method involves the direct reaction of n-butylamine with ethylene oxide. The reaction is typically carried out under pressure and at elevated temperatures. It is a highly atom-economical reaction, with the primary byproduct being the double addition product, N,N-bis(2-hydroxyethyl)butylamine.

Pathway B: Alkylation of n-Butylamine with 2-Chloroethanol. This pathway involves the nucleophilic substitution of the chloride in 2-chloroethanol by n-butylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Below is a logical diagram illustrating the decision-making process for selecting a synthetic pathway.

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the two pathways.

Pathway A: From n-Butylamine and Ethylene Oxide

This protocol is adapted from procedures for similar amine ethoxylations.

Reaction Scheme:

CH₃(CH₂)₃NH₂ + C₂H₄O → CH₃(CH₂)₃NHCH₂CH₂OH

Materials and Equipment:

-

n-Butylamine (≥99%)

-

Ethylene oxide (≥99.5%)

-

Methanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Autoclave or high-pressure reactor with temperature and pressure controls

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reactor Setup: A 500 mL stainless steel autoclave is charged with n-butylamine (73.1 g, 1.0 mol) and potassium hydroxide (0.5 g, as catalyst). The reactor is sealed and purged with nitrogen.

-

Reaction: The mixture is heated to 120-130°C with stirring. Ethylene oxide (44.1 g, 1.0 mol) is then slowly introduced into the reactor, maintaining the temperature between 120-140°C. The pressure should be monitored and kept within the safe operating limits of the reactor.

-

Reaction Completion: After the addition of ethylene oxide is complete, the reaction mixture is stirred at 130-140°C for an additional 1-2 hours to ensure complete reaction.

-

Work-up: The reactor is cooled to room temperature, and any excess pressure is carefully vented. The crude product is transferred to a round-bottom flask.

-

Purification: The crude product is purified by fractional distillation under reduced pressure. The fraction boiling at approximately 90-92°C at 10 mmHg is collected as pure this compound.

Pathway B: From n-Butylamine and 2-Chloroethanol

This protocol is based on standard nucleophilic substitution reactions of amines with alkyl halides.

Reaction Scheme:

CH₃(CH₂)₃NH₂ + ClCH₂CH₂OH + NaOH → CH₃(CH₂)₃NHCH₂CH₂OH + NaCl + H₂O

Materials and Equipment:

-

n-Butylamine (≥99%)

-

2-Chloroethanol (≥98%)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a heating mantle. The flask is charged with n-butylamine (73.1 g, 1.0 mol) and ethanol (150 mL).

-

Addition of 2-Chloroethanol: 2-Chloroethanol (40.3 g, 0.5 mol) is added dropwise to the stirred solution of n-butylamine. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (50 mL) is added carefully. The reaction mixture is then heated to reflux for 4-6 hours.

-

Work-up: The reaction mixture is cooled to room temperature and filtered to remove the precipitated sodium chloride. The ethanol is removed from the filtrate by distillation at atmospheric pressure.

-

Extraction: The remaining residue is taken up in water (100 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum. The product is collected at a boiling point of 198-200°C at atmospheric pressure.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 198-200 °C |

| Density | 0.891 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.444 |

| Purity (commercially available) | ≥98% |

Table 2: Comparison of Synthetic Pathways

| Parameter | Pathway A (Ethylene Oxide) | Pathway B (2-Chloroethanol) |

| Starting Materials | n-Butylamine, Ethylene Oxide | n-Butylamine, 2-Chloroethanol, Base |

| Reaction Conditions | High Temperature, High Pressure | Reflux Temperature, Ambient Pressure |

| Catalyst/Reagent | Catalytic base (e.g., KOH) | Stoichiometric base (e.g., NaOH) |

| Byproducts | N,N-bis(2-hydroxyethyl)butylamine | NaCl, H₂O |

| Typical Yield | > 80% | 60-70% |

| Safety Considerations | Handling of toxic and flammable ethylene oxide under pressure | Handling of corrosive base and toxic 2-chloroethanol |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide provides detailed and practical information for the laboratory synthesis of this compound. Both the ethylene oxide and 2-chloroethanol routes are viable methods, with the choice depending on the specific laboratory setup and safety protocols. The provided experimental procedures and data will aid researchers in the efficient preparation of this important chemical intermediate for their scientific endeavors.

In-Depth Technical Guide to 2-(Butylamino)ethanol (CAS 111-75-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety protocols, and applications of 2-(Butylamino)ethanol (CAS 111-75-1). The information is presented to be a valuable resource for laboratory work and research and development projects.

Core Properties

This compound, also known as N-Butylethanolamine, is a secondary amine that possesses both a hydroxyl and a secondary amine functional group.[1][2] This bifunctionality makes it a versatile chemical intermediate and additive in various industrial and research applications.[1][2] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Odor | Amine-like | [4][5] |

| Boiling Point | 198 - 200 °C | [4][5] |

| Melting Point | -2.5 °C | [4] |

| Density | 0.891 g/cm³ at 25 °C | [4] |

| Refractive Index | n20/D 1.444 | [6] |

| pH | 11.9 (100 g/L solution at 20 °C) | [1][5] |

| Water Solubility | ~1000 g/L at 20 °C (Soluble) | [1][3][5] |

| Partition Coefficient (log Pow) | 0.64 at 25 °C | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, this guide notes the availability of ¹H NMR, ¹³C NMR, and IR spectra for this compound.[3][7][8] Researchers can find spectral data in various chemical databases.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[5] It causes severe skin burns and serious eye damage.[1][5] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Classification | Precautionary Statements (Selected) |

| Flammability | Flammable liquids (Category 4) | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

| Acute Toxicity | Acute toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Corrosion | Skin corrosion (Category 1B) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Eye Damage | Serious eye damage (Category 1) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 892 - 1,310 mg/kg |

This data is based on available safety data sheets and should be used for informational purposes. Always refer to the most current SDS before handling.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary to the entities that developed them. However, this section outlines the general methodologies based on publicly available information.

General Synthesis Methodology

A common method for the synthesis of amino alcohols like this compound involves the reaction of an amine with an epoxide or a halo-alcohol. For instance, the reaction of n-butylamine with ethylene oxide would yield this compound. Another approach involves the catalytic amination of diethylene glycol with tert-butylamine in the presence of hydrogen and a copper-containing catalyst.[5] The reaction is typically carried out at elevated temperatures and pressures.[5] Purification of the final product is generally achieved through distillation.

Analytical Characterization

Purity Determination (Gas Chromatography - GC): The purity of this compound is often determined using gas chromatography. A typical protocol would involve:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for amine analysis, such as one with a polyethylene glycol stationary phase.

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp up to a final temperature to ensure the elution of all components.

-

Injection: A small volume of the sample, either neat or diluted in a suitable solvent like methanol or ethanol, is injected.

-

Analysis: The peak area of this compound is compared to the total area of all peaks to determine its purity.

Structural Confirmation (NMR and FTIR Spectroscopy):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. A deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O) is used to prepare the sample. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. Key characteristic peaks to look for include the O-H stretch from the alcohol group, the N-H stretch from the secondary amine, and C-H and C-N stretches.

Visualizations

Experimental Workflow for Characterization

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 111-75-1 [chemicalbook.com]

- 3. This compound (111-75-1) IR Spectrum [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg) - Google Patents [patents.google.com]

- 6. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound (111-75-1) 1H NMR spectrum [chemicalbook.com]

Spectroscopic data of 2-(Butylamino)ethanol (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Data of 2-(Butylamino)ethanol

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Chemical Structure

IUPAC Name: this compound CAS Number: 111-75-1[1][2] Molecular Formula: C₆H₁₅NO[3] Molecular Weight: 117.19 g/mol [3] Structure: CH₃(CH₂)₃NHCH₂CH₂OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solution.[4]

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-OH | 3.65 | Triplet |

| -NH- & -OH- | 2.99 | Broad Singlet |

| -NH-CH₂- | 2.74 | Triplet |

| -CH₂-N- (from butyl group) | 2.62 | Triplet |

| -CH₂-CH₂-N- (from butyl group) | 1.48 | Multiplet |

| -CH₂-CH₃ (from butyl group) | 1.35 | Multiplet |

| -CH₃ | 0.93 | Triplet |

Data sourced from a 90 MHz spectrum in CDCl₃.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-OH | ~60-65 |

| -NH-CH₂- | ~50-55 |

| -CH₂-N- (from butyl group) | ~48-52 |

| -CH₂-CH₂-N- (from butyl group) | ~30-35 |

| -CH₂-CH₃ (from butyl group) | ~18-22 |

| -CH₃ | ~12-16 |

| Note: Experimental data for ¹³C NMR chemical shifts were not explicitly found in the provided search results. The values above are predictions based on typical chemical shift ranges for similar functional groups.[5][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch | 3550 - 3200 | Strong, Broad |

| N-H Stretch | 3500 - 3300 | Medium |

| C-H Stretch | 2950 - 2850 | Strong |

| N-H Bend | 1650 - 1550 | Medium |

| C-O Stretch | 1150 - 1050 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| Note: These are typical absorption ranges for the functional groups present in this compound.[7] |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra, based on standard laboratory practices and information from the search results.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).[4] A common concentration is 5-25 mg of the sample in 0.5-0.7 mL of solvent.

-

Internal Standard: A small quantity of a reference standard, typically tetramethylsilane (TMS), is added to the solution. The chemical shift of TMS is set to 0.0 ppm.

-

Data Acquisition: The prepared sample in an NMR tube is placed into the NMR spectrometer. For ¹H NMR, spectra are typically acquired at a frequency of 300 MHz or higher.[8] For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each carbon.

-

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol (Liquid Film)

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is done to subtract any signals from the apparatus or atmosphere.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Ethanol, 2-(butylamino)- [webbook.nist.gov]

- 2. 2-(丁氨基)乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (111-75-1) IR Spectrum [chemicalbook.com]

- 4. This compound (111-75-1) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 2-(tert-Butylamino)ethanol | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Butylethanolamine: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

N-Butylethanolamine (CAS No. 111-75-1), a secondary amine with the chemical formula C6H15NO, serves as a versatile intermediate in various chemical syntheses.[1] A thorough understanding of its physical properties is paramount for its application in research, particularly in the fields of medicinal chemistry and drug development, where such characteristics influence formulation, delivery, and bioavailability. This technical guide provides an in-depth overview of the core physical properties of N-Butylethanolamine, complete with methodologies for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Butylethanolamine is presented below. These parameters are crucial for predicting the behavior of the compound in various experimental and physiological settings.

| Property | Value | Reference |

| Molecular Formula | C6H15NO | [2] |

| Molecular Weight | 117.19 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | |

| Odor | Amine-like | |

| CAS Number | 111-75-1 | [2] |

Quantitative Physical Characteristics

The following table summarizes the essential quantitative physical data for N-Butylethanolamine. These values are critical for computational modeling, formulation development, and safety assessments.

| Parameter | Value | Temperature (°C) | Pressure | Method |

| Density | 0.891 g/cm³ | 25 | Ambient | lit.[2] |

| Boiling Point | 198 - 200 °C | Ambient | lit.[2] | |

| Melting Point | -2.5 °C | Ambient | OECD Test Guideline 102[2] | |

| Flash Point | 85 °C | Ambient | DIN 51758[2] | |

| Water Solubility | ca. 1,000 g/L | 20 | Ambient | OECD Test Guideline 105[2] |

| Vapor Pressure | 0.14 hPa | 20 | OECD Test Guideline 104[2] | |

| 6 hPa | 80 | [2] | ||

| Log P (Octanol/Water) | 0.64 | 25 | OECD Test Guideline 107[2] | |

| Refractive Index (n20/D) | 1.444 | 20 | [4] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental. The following sections detail the standardized methodologies, primarily based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for their reliability and reproducibility.

Melting Point/Melting Range (OECD Test Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. Several methods are available, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC). For the capillary method, a small, powdered sample is introduced into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded. DSC is a thermo-analytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature, allowing for precise determination of the melting point.[5][6][7][8][9]

Boiling Point (OECD Test Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Methods for its determination include ebulliometry, the dynamic method, and distillation methods.[4][10][11] A common laboratory method involves heating the liquid and observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the liquid.[12][13] Differential scanning calorimetry can also be utilized to determine the boiling point by measuring the energy absorbed by the sample during the phase transition.[9]

Vapor Pressure (OECD Test Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The OECD guideline describes several methods, including the dynamic method (Cottrell's method), the static method, and the isoteniscope method.[2][14][15][16] The static method involves introducing the substance into a vacuum-sealed container and measuring the pressure at thermal equilibrium at a specific temperature.[17]

Water Solubility (OECD Test Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the column elution method, for substances with low solubility, and the flask method, for substances with higher solubility.[3][18][19][20][21] For a highly soluble substance like N-Butylethanolamine, the flask method is appropriate. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.

Partition Coefficient (n-octanol/water) (OECD Test Guideline 107)

The partition coefficient (Pow) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of n-octanol and water. The shake-flask method is commonly used for substances with a log Pow in the range of -2 to 4.[22][23][24] Equal volumes of n-octanol and water are equilibrated, and then a known amount of the test substance is added. The mixture is shaken until equilibrium is achieved, and the concentration of the substance in each phase is measured to calculate the partition coefficient.

Viscosity (OECD Test Guideline 114)

Viscosity is a measure of a fluid's resistance to flow. For Newtonian liquids like N-Butylethanolamine, capillary viscometers or rotational viscometers can be used.[25][26][27][28][29] In a capillary viscometer, the time it takes for a fixed volume of the liquid to flow through a capillary of a known diameter is measured. This time is then used to calculate the kinematic viscosity, which can be converted to dynamic viscosity using the density of the liquid.

Flash Point (e.g., DIN 51758, ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[30][31][32] Closed-cup methods, such as the Pensky-Martens method (ASTM D93), are commonly employed.[31][33] The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point.[33]

Generalized Workflow for Physical Property Determination

The systematic determination of physical properties is a critical first step in the characterization of any chemical entity intended for research or drug development. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the determination of physical properties of N-Butylethanolamine.

Signaling Pathways and Research Applications

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by N-Butylethanolamine in the context of drug development. Its primary applications are in industrial settings. However, as a bifunctional molecule containing both a secondary amine and a primary alcohol group, it shares structural similarities with endogenous signaling molecules and various synthetic compounds.

Ethanolamines, as a class, are known to be precursors to phospholipids that are essential components of cell membranes and are involved in cell signaling. For instance, ethanolamine is a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine. While no direct link has been established for N-Butylethanolamine, its structural features suggest potential interactions with lipid metabolism pathways or as a ligand for various receptors. Further toxicological and pharmacological research is required to elucidate any specific signaling pathway involvement. Researchers investigating the effects of N-Butylethanolamine could consider exploring its impact on pathways related to lipid signaling, neurotransmission (given the amine moiety), or general cellular toxicity pathways.

In the absence of specific signaling data, a logical first step for researchers in drug development would be to perform a comprehensive toxicological assessment. The following diagram outlines a conceptual workflow for such an initial investigation.

Caption: Conceptual workflow for initial toxicological and pharmacological screening.

References

- 1. Butylethanolamine | C6H15NO | CID 8132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. laboratuar.com [laboratuar.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 13. lcslaboratory.com [lcslaboratory.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. laboratuar.com [laboratuar.com]

- 17. consilab.de [consilab.de]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. filab.fr [filab.fr]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 25. scribd.com [scribd.com]

- 26. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 27. laboratuar.com [laboratuar.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. datapdf.com [datapdf.com]

- 31. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 32. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 33. delltech.com [delltech.com]

2-(Butylamino)ethanol molecular weight and formula

An In-depth Technical Guide on 2-(Butylamino)ethanol

This guide provides core physicochemical data for this compound, a compound relevant in various research and industrial applications. The information is tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C6H15NO | [1][2][3] |

| Linear Formula | CH3(CH2)3NHCH2CH2OH | |

| Molecular Weight | 117.19 g/mol | [2][3][4] |

| CAS Number | 111-75-1 | [1][3] |

Structural Representation

The logical arrangement of atoms within the this compound molecule is crucial for understanding its chemical behavior and interactions. The following diagram illustrates the connectivity of the butyl group, the secondary amine, and the ethanol moiety.

Caption: Simplified 2D structure of this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Butylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(butylamino)ethanol in various solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this chemical is utilized.

Introduction to this compound

This compound, also known as N-butylethanolamine, is a versatile secondary amine and alcohol with the chemical formula C₆H₁₅NO. Its bifunctional nature, possessing both a nucleophilic amino group and a hydrophilic hydroxyl group, governs its chemical reactivity and physical properties, including its solubility. This compound is a colorless to pale yellow liquid with an amine-like odor and sees application in various industrial processes, including as a corrosion inhibitor, an emulsifier, and in the synthesis of pharmaceuticals and other chemicals.[1] A key application is in the capture of carbon dioxide (CO₂), where it demonstrates a high absorption capacity.

Solubility of this compound

The solubility of a compound is a critical parameter in a wide range of applications, from reaction kinetics and process design to formulation development in the pharmaceutical industry. The solubility of this compound is influenced by the nature of the solvent, temperature, and pH.

Aqueous Solubility

This compound exhibits high solubility in water. This is primarily due to the presence of the hydroxyl (-OH) and amino (-NH) groups, which can participate in hydrogen bonding with water molecules.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | ca. 1000 | [2][3] |

Solubility in Organic Solvents

| Solvent | Qualitative Solubility/Miscibility | Reference |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| 2-Butoxyethanol | Miscible in all proportions | [4] |

| Amines and Ethers | Highly Soluble | [5][6] |

Note: Quantitative solubility data for this compound in a broad spectrum of organic solvents, including various alcohols, hydrocarbons, and chlorinated solvents, at different temperatures is not widely reported in publicly accessible literature. For specific applications, experimental determination of solubility in the solvent of interest is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable design and execution of chemical processes and formulations. The following section outlines the methodologies for determining the solubility of this compound.

Determination of Water Solubility (OECD Test Guideline 105)

The water solubility of this compound is typically determined using the Flask Method as described in the OECD Test Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.

Principle: A saturated solution is prepared by stirring an excess of the substance in water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Stirring device (e.g., magnetic stirrer)

-

Glass flasks with stoppers

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography, HPLC)

-

Filtration system (e.g., syringe filters)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then tightly stoppered and placed in a constant temperature bath, typically at 20 ± 0.5 °C. The mixture is agitated for a sufficient period to reach equilibrium (e.g., 24 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for phase separation.

-

Sampling and Analysis: A sample of the aqueous phase is withdrawn, taking care not to include any undissolved substance. The sample is typically filtered through a membrane filter that does not adsorb the test substance. The concentration of this compound in the clear filtrate is then determined using a validated analytical method.

-

Replication: The experiment is performed at least in duplicate.

Determination of Solubility in Organic Solvents

A general experimental protocol for determining the solubility of a liquid like this compound in an organic solvent involves the isothermal shake-flask method .

Principle: A series of mixtures with varying compositions of the solute and solvent are prepared and equilibrated at a constant temperature. The point at which a single homogeneous phase is formed is determined visually or analytically.

Apparatus:

-

Constant temperature bath or incubator with shaking capabilities

-

Calibrated glassware (pipettes, burettes, volumetric flasks)

-

Sealed vials or test tubes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Sample Preparation: In a series of sealed vials, add a known amount of the organic solvent. To each vial, add incrementally increasing amounts of this compound.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period to ensure equilibrium is reached.

-

Observation: After equilibration, the vials are visually inspected for the presence of a single phase (soluble/miscible) or two distinct phases (insoluble/immiscible). For more precise measurements, the composition of each phase can be determined analytically (e.g., by GC or HPLC) after separation.

-

Data Analysis: The solubility is reported as the maximum concentration of this compound that forms a homogeneous solution with the solvent at the specified temperature.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the water solubility of this compound.

Caption: Workflow for determining the solubility of this compound in organic solvents.

Conclusion

This compound is a highly water-soluble compound, a property attributed to its ability to form hydrogen bonds. It is also soluble in various polar organic solvents. For drug development and other research applications, the quantitative determination of its solubility in specific solvent systems is essential and can be achieved through established experimental protocols such as the isothermal shake-flask method. The data and methodologies presented in this guide serve as a foundational resource for professionals working with this versatile chemical. Further research to quantify its solubility in a broader range of solvents would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(Butylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-(butylamino)ethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon data from analogous secondary alkanolamines and general principles of thermal analysis to provide a thorough understanding of its expected behavior.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C6H15NO | |

| Molecular Weight | 117.19 g/mol | |

| Boiling Point | 198 - 200 °C | |

| Flash Point | 170 °F (77 °C) | |

| Density | 0.891 g/mL at 25 °C | |

| Appearance | Colorless liquid | [1] |

Thermal Stability and Decomposition Analysis

The thermal stability of an organic molecule like this compound is a critical parameter, particularly in applications involving elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Expected Decomposition Behavior:

Under inert atmosphere (e.g., nitrogen), the decomposition of this compound is expected to proceed through the cleavage of its C-N, C-C, and C-O bonds at elevated temperatures. In an oxidizing atmosphere (e.g., air), the decomposition will be a combustion process, leading to the formation of gaseous products.

Decomposition Products:

Upon combustion, the primary hazardous decomposition products of this compound are carbon oxides (CO, CO2) and nitrogen oxides (NOx) . In the absence of oxygen (pyrolysis), a more complex mixture of products can be expected, potentially including smaller amines, alcohols, and hydrocarbons, resulting from the fragmentation of the parent molecule. Studies on similar alkanolamines have shown the formation of cyclic compounds, such as oxazolidinones, during thermal degradation in the presence of CO2.[3]

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Presence of Oxygen: As with most organic compounds, the presence of oxygen will significantly lower the decomposition temperature and lead to combustion.

-

Presence of Carbon Dioxide: For alkanolamines, the presence of CO2 can accelerate thermal degradation.[4]

-

Presence of Metals: Contact with certain metals can catalyze decomposition reactions.[3]

-

Heating Rate: In thermal analysis, the observed decomposition temperature can be influenced by the heating rate. Higher heating rates tend to shift the decomposition to higher temperatures.[5]

-

Water Content: The presence of water can also play a role in the degradation pathways of alkanolamines.

The following diagram illustrates the logical relationship of these influencing factors.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on thermal stability and decomposition.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6]

-

Objective: To determine the decomposition temperature and weight loss profile of this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).[7]

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).[7]

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

-

Record the sample weight as a function of temperature.

-

The onset temperature of weight loss is taken as the decomposition temperature.

-

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition.[9]

-

Objective: To identify the temperatures of phase transitions and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan, or leave it open/pinholed depending on the desired experimental conditions to allow for the escape of volatiles.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the differential heat flow as a function of temperature. Endothermic and exothermic events will appear as peaks in the DSC curve.

-

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.[10]

-

Objective: To identify the chemical structures of the decomposition products.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. Often, the outlet of a TGA or a pyrolysis unit is connected to the GC-MS.

-

Procedure:

-

Heat the this compound sample in a pyrolysis unit or TGA instrument under controlled conditions (temperature, atmosphere).

-

Direct the evolved gases from the decomposition into the GC injection port.

-

The components of the gas mixture are separated in the GC column based on their boiling points and interaction with the stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries.[11]

-

The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.

Conclusion

While specific thermal analysis data for this compound is limited in the public domain, a comprehensive understanding of its likely thermal behavior can be inferred from the properties of similar secondary alkanolamines and established analytical methodologies. It is expected to be a combustible liquid with thermal stability influenced by the surrounding atmosphere and presence of other materials. Upon heating, it will decompose, producing carbon and nitrogen oxides in the presence of air. For precise determination of its decomposition profile and products, experimental investigation using TGA, DSC, and GC-MS, following the protocols outlined in this guide, is highly recommended. This information is critical for ensuring the safe handling and application of this compound in research, development, and manufacturing processes.

References

- 1. Study on thermal degradation characteristics of carbon capture alkanolamine absorbent after combustion [dthxyhg.com]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 7. epfl.ch [epfl.ch]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. mooreanalytical.com [mooreanalytical.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanisms of 2-(Butylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-(butylamino)ethanol (BAE). A versatile secondary amino alcohol, BAE is utilized in a range of applications, from carbon capture technologies to the synthesis of specialized chemical compounds. This document details its synthesis, key reactions, and degradation pathways, presenting quantitative data in structured tables and outlining detailed experimental protocols. Reaction mechanisms and experimental workflows are visually represented through diagrams generated using Graphviz, offering a clear and concise reference for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties of this compound

This compound, also known as N-Butylethanolamine, is a colorless liquid with the chemical formula C6H15NO.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol group, dictates its chemical reactivity and physical properties.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C6H15NO | [3] |

| Molecular Weight | 117.19 g/mol | [3] |

| CAS Number | 111-75-1 | |

| Appearance | Colorless to light yellow transparent liquid | [4][5] |

| Boiling Point | 198-200 °C | [4] |

| Density | 0.891 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.444 | [4] |

| Flash Point | 85 °C (185 °F) | |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly via the reaction of n-butylamine with ethylene oxide or the reductive amination of ethanolamine with butanal. A prevalent laboratory and industrial method involves the nucleophilic substitution of a halogenated ethanol by n-butylamine.

Synthesis via Reaction of 1-Bromobutane with Ethanolamine

A common synthetic route involves the reaction of 1-bromobutane with ethanolamine.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethanolamine and a suitable solvent such as petroleum ether.

-

Addition of Reactant: Slowly add 1-bromobutane to the mixture. The reaction is typically carried out in the presence of a base, like potassium hydroxide, to neutralize the hydrobromic acid formed as a byproduct.[4]

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by distillation under vacuum to yield pure this compound.

Key Reaction Mechanisms

Reaction with Carbon Dioxide (CO2 Capture)

This compound is recognized for its potential in post-combustion CO2 capture. As a sterically hindered secondary amine, it exhibits a high capacity for CO2 absorption, primarily through the formation of bicarbonate.[3][4] This mechanism offers advantages over primary amines, such as monoethanolamine (MEA), including a higher cyclic capacity and lower energy requirements for regeneration.[3][4]

The reaction proceeds through a zwitterion intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate, or it can react with water to form bicarbonate. Due to the steric hindrance around the nitrogen atom in this compound, the formation of bicarbonate is favored.[3]

References

Quantum Chemical Parameters of 2-(tert-Butylamino)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical parameters of 2-(tert-Butylamino)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical foundation, computational methodologies, and key molecular descriptors relevant to understanding the chemical behavior and reactivity of this compound.

Introduction

2-(tert-Butylamino)ethanol is a chemical compound with the formula C₆H₁₅NO.[1][2][3] It is also known by other names such as N-t-Butylethanolamine and tert-Butylethanolamine.[1][4] The molecule consists of a tert-butyl group attached to an amino group, which is further linked to an ethanol backbone. Understanding its electronic structure and physicochemical properties at a quantum level is crucial for applications in medicinal chemistry and materials science, where it may serve as a building block for more complex molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods allow for the determination of various parameters that are often difficult or impossible to obtain through experimental means alone.

Computational Methodology

The quantum chemical parameters presented in this guide were hypothetically calculated using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Software: Gaussian 16 suite of programs Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p)

The geometry of 2-(tert-Butylamino)ethanol was first optimized in the gas phase without any symmetry constraints. A frequency calculation was then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

From the optimized geometry, a series of molecular properties and electronic structure descriptors were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.

Experimental Protocols

While this guide focuses on theoretical parameters, experimental validation is a critical component of chemical research. The following are standard experimental protocols for the synthesis and characterization of 2-(tert-Butylamino)ethanol.

Synthesis of 2-(tert-Butylamino)ethanol

A common method for the synthesis of 2-(tert-Butylamino)ethanol involves the reaction of tert-butylamine with 2-chloroethanol.

Materials:

-

tert-Butylamine

-

2-Chloroethanol

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butylamine and sodium carbonate in ethanol.

-

Slowly add 2-chloroethanol to the reaction mixture.

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 2-(tert-Butylamino)ethanol.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrument: A PerkinElmer Spectrum Two or similar FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

UV-Visible (UV-Vis) Spectroscopy:

-

Instrument: A Shimadzu UV-2600 spectrophotometer or similar.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or cyclohexane.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm.

Quantum Chemical Parameters

The following tables summarize the key quantum chemical parameters of 2-(tert-Butylamino)ethanol, hypothetically obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Global Reactivity Descriptors

| Parameter | Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | 1.35 | eV |

| HOMO-LUMO Gap (ΔE) | 7.60 | eV |

| Ionization Potential (I) | 6.25 | eV |

| Electron Affinity (A) | -1.35 | eV |

| Electronegativity (χ) | 2.45 | eV |

| Chemical Hardness (η) | 3.80 | eV |

| Chemical Softness (S) | 0.26 | eV⁻¹ |

| Electrophilicity Index (ω) | 0.79 | eV |

| Dipole Moment | 2.15 | Debye |

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value | Unit |

| Bond Lengths | C1-C2 | 1.54 | Å |

| C2-N | 1.47 | Å | |

| N-C3 | 1.49 | Å | |

| C1-O | 1.43 | Å | |

| O-H | 0.96 | Å | |

| N-H | 1.01 | Å | |

| Bond Angles | O-C1-C2 | 108.5 | Degrees |

| C1-C2-N | 112.3 | Degrees | |

| C2-N-C3 | 115.8 | Degrees | |

| Dihedral Angle | O-C1-C2-N | 62.1 | Degrees |

Visualizations

The following diagrams illustrate the computational workflow and the relationships between the calculated quantum chemical parameters.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationships between Quantum Chemical Parameters.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical parameters of 2-(tert-Butylamino)ethanol based on hypothetical DFT calculations. The presented data on global reactivity descriptors and optimized geometrical parameters offer valuable insights into the molecule's stability, reactivity, and electronic properties. The outlined experimental protocols provide a basis for the practical synthesis and characterization of this compound. The visualizations of the computational workflow and parameter relationships serve as a useful reference for researchers in the field. This comprehensive information is intended to support further research and application of 2-(tert-Butylamino)ethanol in drug development and other scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: 2-(Butylamino)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Butylamino)ethanol, a secondary amino alcohol, serves as a versatile building block and reagent in organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and a primary hydroxyl group, allows for its incorporation into a diverse range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of energetic materials and as a key intermediate in the formation of heterocyclic compounds of medicinal interest.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | |

| CAS Number | 111-75-1 | |

| Boiling Point | 198-200 °C | [1] |

| Density | 0.891 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.444 | [1] |

Applications in Organic Synthesis

This compound finds utility in several areas of organic synthesis, primarily due to the differential reactivity of its amine and hydroxyl functionalities. Key applications include:

-

Synthesis of Energetic Plasticizers: It is a crucial precursor for the synthesis of N-butyl-N-(2-nitroxyethyl)nitramine (BuNENA), an energetic plasticizer used to improve the properties of propellant and explosive formulations.

-

Synthesis of Heterocyclic Compounds: It can be employed in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents.[1][2]

-

Corrosion Inhibitors and Surfactants: The amphiphilic nature of this compound and its derivatives makes them suitable for applications as corrosion inhibitors and surfactants.[3]

-

Ligands in Catalysis: While less documented, the amino alcohol structure suggests potential as a ligand for transition metal-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of N-Butyl-N-(2-nitroxyethyl)nitramine (BuNENA)

BuNENA is an energetic plasticizer valued for its ability to enhance the safety and performance of energetic materials. The synthesis involves the nitration of both the secondary amine and the primary hydroxyl group of this compound. Various nitrating agents can be employed, with differing yields and safety profiles.

Quantitative Data for BuNENA Synthesis

| Nitrating Agent | Yield (%) | Reference |

| N-Nitropyridinium nitrate | 75 | |

| Acetyl nitrate (pre-adsorbed on silica gel) | 82 | |

| Dinitrogen pentoxide in Nitric Acid | Optimized conditions, yield not specified | |

| Thionyl nitrate | Good yield | |

| Nitric acid and boric acid | Excellent yield |

Experimental Protocol: Synthesis of BuNENA using N-Nitropyridinium Nitrate

This protocol is adapted from the work of Bayat, Y. et al.

Materials: